2-(2-Ethoxyanilino)benzohydrazide
Description
2-(2-Ethoxyanilino)benzohydrazide is a benzohydrazide derivative featuring an ethoxy-substituted anilino group at the 2-position of the benzohydrazide core. This compound belongs to a class of hydrazide-based molecules extensively studied for their diverse biological activities, including cholinesterase inhibition, antioxidant properties, and antimicrobial effects . The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, which can influence electronic distribution, solubility, and binding interactions with biological targets.
Properties
CAS No. |
58153-90-5 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(2-ethoxyanilino)benzohydrazide |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-10-6-5-9-13(14)17-12-8-4-3-7-11(12)15(19)18-16/h3-10,17H,2,16H2,1H3,(H,18,19) |
InChI Key |
UXMSRVQZCCGKKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyanilino)benzohydrazide typically involves the reaction of 2-ethoxyaniline with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyanilino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzohydrazides .
Scientific Research Applications
2-(2-Ethoxyanilino)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer and antibacterial agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the mechanisms of action of hydrazide derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyanilino)benzohydrazide involves its interaction with specific molecular targets in cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of pathogenic organisms or cancer cells . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Substituent Effects on Cholinesterase Inhibition
Benzohydrazides with methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents exhibit significant variations in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. For example:
Key Findings :
Antioxidant Activity
Benzohydrazides with sulfur-containing or electron-donating groups demonstrate notable antioxidant properties:
| Compound | Substituent | DPPH IC₅₀ (µg/mL) | FRAP (µM/100 g) | Reference |
|---|---|---|---|---|
| 3 | 2-(ethylsulfanyl) derivative | 0.22 | 3054 | |
| Gallic Acid | - | 1.2 | - |
Key Findings :
Antimicrobial and Antiparasitic Activity
Benzohydrazides exhibit broad-spectrum antimicrobial effects:
| Compound | Target | IC₅₀/Selectivity Index (SI) | Reference |
|---|---|---|---|
| H30 (chloro-substituted) | E. histolytica | Not reported (active at µM) | |
| Compounds 1,7,8,21 | E. coli biofilm | IC₅₀ <1 µM; SI >200 |
Key Findings :
Anticancer Activity
Substituents on the benzylidene ring significantly influence cytotoxicity:
| Compound | Substituent | DAL Inhibition (%) | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| 4c | 2,4-dichlorophenyl | 100% at 100 µg/mL | 16.3 | |
| 4g | 4-nitrophenyl | 86% at 100 µg/mL | Not reported |
Key Findings :
Physicochemical and ADMET Properties
Computational studies on benzohydrazide derivatives highlight critical ADMET parameters:
| Compound | Solubility (mg/mL) | LogP | Reference |
|---|---|---|---|
| 5-Nitroisatin derivatives | 0.12–1.45 | 2.1–3.8 | |
| 2-Benzamido derivatives | Moderate to high | 1.5–2.5 |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
